
2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide, also known as BOPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BOPA is a pyridine derivative that has a bromine atom and an acetamide group attached to it.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to exhibit anti-inflammatory and analgesic properties. It has also been investigated as a potential drug candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In materials science, 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been used as a ligand for the synthesis of metal-organic frameworks. In catalysis, 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of enzymes and receptors in the body. 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins that play a role in inflammation and pain. 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have low toxicity and is well-tolerated in animals. However, further studies are needed to determine its toxicity and safety in humans.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be determined using various analytical techniques. 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide is also stable under normal laboratory conditions. However, 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's and Parkinson's diseases. Another direction is to explore its potential as a chiral auxiliary for the asymmetric synthesis of various compounds. Additionally, further studies are needed to determine its toxicity and safety in humans, as well as its potential applications in materials science and catalysis.
Synthesemethoden
The synthesis of 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide involves the reaction of 5-bromo-2-chloropyridine with N-isopropylacetamide in the presence of a base such as potassium carbonate. The reaction yields 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide as a white solid with a melting point of 125-127°C. The purity of 2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(2)12-9(14)6-13-5-8(11)3-4-10(13)15/h3-5,7H,6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPATAIZMWLHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-propan-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

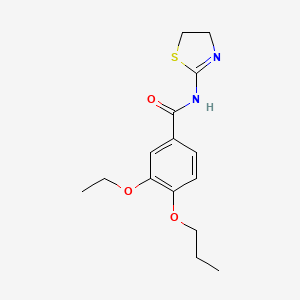
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)

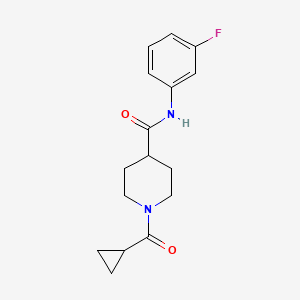
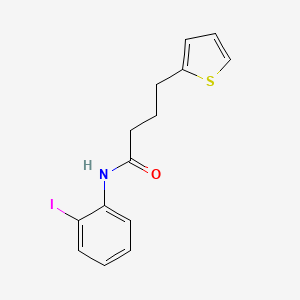
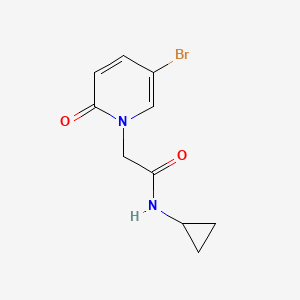
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)
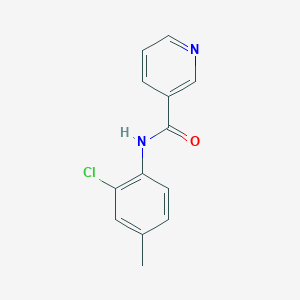
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)